molecular formula C27H24N2O3 B11293870 3-{2-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-1H-isochromen-1-one

3-{2-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-1H-isochromen-1-one

Cat. No.: B11293870
M. Wt: 424.5 g/mol
InChI Key: IHHHAFBSYIYEAF-UHFFFAOYSA-N
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Description

3-{2-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-1H-isochromen-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and an isochromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-1H-isochromen-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with a phenyl group to form 4-phenylpiperazine.

    Coupling with Benzyl Group: The 4-phenylpiperazine is then coupled with a benzyl group through a carbonyl linkage, forming the intermediate compound.

    Cyclization to Isochromenone: The final step involves the cyclization of the intermediate compound to form the isochromenone ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-1H-isochromen-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{2-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-1H-isochromen-1-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{2-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-1H-isochromen-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-1H-isochromen-1-one is unique due to its isochromenone ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other compounds with similar functional groups but different core structures.

Properties

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

3-[[2-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]isochromen-1-one

InChI

InChI=1S/C27H24N2O3/c30-26(29-16-14-28(15-17-29)22-10-2-1-3-11-22)24-12-6-4-8-20(24)18-23-19-21-9-5-7-13-25(21)27(31)32-23/h1-13,19H,14-18H2

InChI Key

IHHHAFBSYIYEAF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3CC4=CC5=CC=CC=C5C(=O)O4

Origin of Product

United States

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